molecular formula C11H16O3 B032170 3-(3,5-Dimethylphenoxy)propane-1,2-diol CAS No. 59365-66-1

3-(3,5-Dimethylphenoxy)propane-1,2-diol

Cat. No. B032170
CAS RN: 59365-66-1
M. Wt: 196.24 g/mol
InChI Key: BUPIGXJCEVUNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenoxy)propane-1,2-diol is a chemical compound with potential applications in various fields. The detailed analysis of this compound includes its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • The synthesis of similar compounds, like 1,3-bis(dimethylphosphino)propane (dmpp), involves oxidation processes and yields monomeric dioxygen complexes. This synthesis method could be relevant to 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Ohishi et al., 1986).

Molecular Structure Analysis

  • The molecular structure of related compounds, like 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, shows weak C-H...O hydrogen bonds forming tetramers or dimers, indicating a similar possibility for the structure of 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Low et al., 2002).

Chemical Reactions and Properties

  • Related compounds, like 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, exhibit phase behavior and crystallization features, which can be indicative of the chemical reactions and properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Bredikhin et al., 2017).

Physical Properties Analysis

  • The physical properties of similar compounds are characterized by their crystalline forms and stability. For instance, 3-(2,3-dimethylphenoxy)propane-1,2-diol forms various stable crystalline modifications depending on crystallization conditions, suggesting similar behavior for 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Bredikhin et al., 2017).

Chemical Properties Analysis

  • The chemical properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol can be inferred from studies on similar compounds. For example, the study of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs highlights the influence of weak interactions on chemical properties, which may be relevant to the compound (Tewari et al., 2011).

Scientific Research Applications

  • Thermal Stability in Resins : 3-(9-carbazolyl)propane-1,2-diol has been shown to enhance the thermal stability of unsaturated polyester resins, providing improved resistance to heat and thermal stress (Lubczak, 2013).

  • Pharmaceutical Synthesis : The compound facilitates the preferential crystallization of racemic mixtures into individual enantiomers, which is crucial for synthesizing single-enantiomer drugs like mexiletine (Bredikhina et al., 2015).

  • Neuroprotective Effects : A derivative of this compound, DDPH, shows protective effects against brain ischemia in rats, likely due to its calcium antagonistic effect and the increase in superoxide dismutase activity (Qu et al., 2003).

  • Crystallization Research : The crystallization of various derivatives of 3-(3,5-Dimethylphenoxy)propane-1,2-diol has been studied extensively, revealing insights into spontaneous resolution into enantiomers and crystal packing behaviors (Bredikhin et al., 2017).

  • Synthesis of Physiologically Active Amino Alcohols : Nonracemic dimethylphenyl glycerol ethers derived from this compound can be used to synthesize enantiomerically pure physiologically active amino alcohols and their derivatives (Bredikhina et al., 2019).

  • Understanding Lignin Pyrolysis : The pyrolysis of 1,2-diarylpropane-1,3-diol-type lignin model compounds, related to this compound, helps in understanding the thermal behavior of beta-1 subunits in lignin, leading to the formation of benzaldehydes and phenylethanals (Kuroda et al., 2007).

  • Green Route to Obtain Propene : The deoxydehydration of 1,2-propanediol, closely related to the compound , has been studied for the production of bio-propene, offering a greener route for propene production (Scioli et al., 2020).

Safety And Hazards

The safety information available indicates that “3-(3,5-Dimethylphenoxy)propane-1,2-diol” is potentially harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes .

properties

IUPAC Name

3-(3,5-dimethylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPIGXJCEVUNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282258
Record name 3-(3,5-dimethylphenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenoxy)propane-1,2-diol

CAS RN

59365-66-1
Record name 59365-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,5-dimethylphenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenoxy)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylphenoxy)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dimethylphenoxy)propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethylphenoxy)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethylphenoxy)propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dimethylphenoxy)propane-1,2-diol

Citations

For This Compound
5
Citations
ZA Bredikhina, AV Kurenkov, AA Bredikhin - Russian Journal of Organic …, 2019 - Springer
Six regioisomeric nonracemic dimethylphenyl glycerol ethers were synthesized by asymmetric dihydroxylation of the corresponding allyl dimethylphenyl ethers. The enantioselectivity of …
Number of citations: 1 link.springer.com
AA Bredikhin, AT Gubaidullin, ZA Bredikhina… - Symmetry, 2021 - mdpi.com
Chiral recognition plays an important role in the self-assembly of soft materials, in particular supramolecular organogels formed by low molecular weight gelators (LMWGs). Out of 14 …
Number of citations: 3 www.mdpi.com
AT Gubaidullin, ZA Bredikhina, RR Fayzullin… - …, 2021 - search.proquest.com
Chiral recognition plays an important role in the self-assembly of soft materials, in particular supramolecular organogels formed by low molecular weight gelators (LMWGs). Out of 14 …
Number of citations: 0 search.proquest.com
AJ Das, SK Das - Tetrahedron, 2023 - Elsevier
A synthesis route which passes through a trans-4-arylchroman-3-ol intermediate en route to the total synthesis of the marine natural product ammonificin A was designed and pursued. …
Number of citations: 0 www.sciencedirect.com
RK Trivedi, MC Patel - Scientia Pharmaceutica, 2012 - mdpi.com
A simple, sensitive and reproducible reversed phase ultra performance liquid chromatography (RP-UPLC) coupled with a photodiode array detector method was developed for the …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.